molecular formula C19H14Cl2FN3O B1574310 Cipatinib

Cipatinib

Cat. No. B1574310
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cipatinib is an oral tyrosine kinase inhibitor targeting both HER-1 and HER-2 receptors.

Scientific Research Applications

  • Dual Tyrosine Kinase Inhibitor Properties : Cipatinib has been identified as a novel tyrosine kinase inhibitor targeting both EGFR and HER2/neu. This property makes it a significant focus in cancer research, particularly in the context of HER2-positive breast cancer. A phase I trial conducted to assess the safety, dose-limiting toxicities (DLTs), and maximum-tolerated dose of this compound in such patients highlights its potential in oncology (Wang et al., 2018).

  • Use in Hepatocellular Carcinoma : While the primary focus of this compound research is on breast cancer, there's an indirect relevance in the broader field of oncology, including hepatocellular carcinoma. Studies involving other kinase inhibitors, such as lenvatinib and sorafenib, provide a framework for understanding how similar agents like this compound might be applicable in different cancer contexts (Kudo et al., 2018).

  • Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, is crucial for its application in clinical settings. Such studies are fundamental in determining the appropriate dosing regimen and predicting potential interactions with other medications (Johnson et al., 2010).

  • Impact on Liver Disease : Though not directly linked to this compound, research on hepatic encephalopathy and related liver conditions can provide insights into how drugs like this compound, which may have hepatic metabolism, can affect patients with liver impairment. This is particularly relevant for understanding the safety profile of this compound in patients with existing liver conditions (Gluud et al., 2016).

  • Comparative Studies with Other Agents : Research involving comparisons of this compound with other similar agents can provide insights into its efficacy and safety profile relative to existing treatments. Such comparative studies are essential for positioning this compound within the current therapeutic landscape.

properties

Molecular Formula

C19H14Cl2FN3O

Appearance

Solid powder

synonyms

Cipatinib.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.